2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine
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Overview
Description
2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine is a chemical compound with the molecular formula C11H25ClN2. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chlorine atom and four ethyl groups attached to a 1,3-propanediamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine typically involves the reaction of 1,3-diaminopropane with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
1,3-Diaminopropane+Ethyl Chloride→2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine
Industrial Production Methods
In industrial settings, the production of 2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in the formation of new products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of N,N,N’,N’-tetraethyl-1,3-propanediamine derivatives.
Scientific Research Applications
2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine involves its interaction with molecular targets and pathways. The compound can act as a surfactant, promoting cell disruption and lipid separation. It can also function as an organic solvent, dissolving lipids and other hydrophobic substances .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: A similar compound with methyl groups instead of ethyl groups.
N,N,N’,N’-Tetraethyl-1,3-propanediamine: Lacks the chlorine atom present in 2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine.
Uniqueness
2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where its reactivity and properties are advantageous.
Properties
CAS No. |
3492-54-4 |
---|---|
Molecular Formula |
C11H25ClN2 |
Molecular Weight |
220.78 g/mol |
IUPAC Name |
2-chloro-N,N,N',N'-tetraethylpropane-1,3-diamine |
InChI |
InChI=1S/C11H25ClN2/c1-5-13(6-2)9-11(12)10-14(7-3)8-4/h11H,5-10H2,1-4H3 |
InChI Key |
FSHOYFLJXMSRNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CN(CC)CC)Cl |
Origin of Product |
United States |
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